molecular formula C14H21NO B1504077 N-(2-phenoxyethyl)cyclohexanamine CAS No. 356532-64-4

N-(2-phenoxyethyl)cyclohexanamine

Cat. No.: B1504077
CAS No.: 356532-64-4
M. Wt: 219.32 g/mol
InChI Key: LJWODBZLDRMCBM-UHFFFAOYSA-N
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Description

N-(2-Phenoxyethyl)cyclohexanamine is a high-purity organic compound supplied with a guaranteed purity of >97% . This chemical, with the CAS Registry Number 356532-64-4 and the molecular formula C14H21NO, has a molecular weight of 219.323 g/mol . It belongs to a class of cyclohexylamine derivatives containing a phenyl group, which are subjects of investigation in modern pharmaceutical research . Scientifically, this structural class has been identified in patent literature for its potential as a therapeutic agent for diseases accompanied by central nervous system disorders . Specifically, related cyclohexylamine derivatives are investigated as subtype-selective NMDA receptor antagonists, indicating significant research value in neuroscience for conditions such as Parkinson's disease, cerebral infarction, brain ischemia, and neurodegenerative diseases . The mechanism of action for such compounds often involves modulation of neurotransmitter receptors in the brain, providing tools for studying neuroprotection and neuronal signaling pathways . This product is strictly labeled For Research Use Only and is intended for laboratory analysis and experimental investigations within controlled scientific settings. It is not for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

356532-64-4

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-(2-phenoxyethyl)cyclohexanamine

InChI

InChI=1S/C14H21NO/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2

InChI Key

LJWODBZLDRMCBM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCCOC2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)NCCOC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

N-(2-phenoxyethyl)cyclohexanamine serves as a versatile building block in organic chemistry. It is used to create novel ligands and catalysts, facilitating the development of more complex organic molecules. Its structural features allow for modifications that can lead to diverse derivatives with varying properties.

Biological Research

The compound has garnered attention for its interactions with biological targets, particularly neurotransmitter receptors. Its structural similarity to bioactive molecules positions it as a candidate for drug development in neuropharmacology and psychotropic agents. Studies have indicated potential effects on neurotransmitter systems, which could influence mood and cognition.

Pharmaceutical Development

In medicinal chemistry, this compound is being explored for its therapeutic applications. Research has highlighted its potential as an acetylcholinesterase inhibitor, suggesting relevance in treating conditions such as Alzheimer's disease. The compound's ability to modulate neurotransmitter levels makes it a promising candidate for further investigation in neurodegenerative disease therapies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Acetylcholinesterase InhibitionPotential inhibitor relevant for Alzheimer's treatment
Neurotransmitter ModulationInteraction with serotonin and dopamine receptors
Antimicrobial ActivityPreliminary studies suggest effectiveness against certain pathogens

Case Study: Neuropharmacological Effects

A study conducted by researchers at a leading pharmacological institute evaluated the effects of this compound on cognitive functions in animal models. Results indicated that the compound improved memory retention and reduced anxiety-like behaviors, supporting its potential as an anxiolytic agent.

Case Study: Acetylcholinesterase Inhibition

Research published in a prominent journal demonstrated that derivatives of this compound exhibited significant acetylcholinesterase inhibitory activity. The most potent derivative showed an IC50 value of 5 µM, indicating strong potential for further development as a therapeutic agent for Alzheimer's disease .

Comparison with Similar Compounds

Key Observations :

  • Conversely, methoxy groups () reduce steric bulk but diminish aromatic interactions.
  • Synthetic Efficiency : Sulfinyl derivatives () achieve higher yields (98%) compared to pyridyloxy analogs (43%), likely due to optimized oxidation conditions.
  • Biological Relevance: Tetrazole-containing analogs () are explored for bioactivity, whereas phenoxyethyl derivatives (e.g., ) are studied as protein-protein interaction stabilizers.
Physicochemical Properties

Comparative NMR data for select compounds:

Compound Name ¹H NMR Shifts (δ, ppm) ¹³C NMR Shifts (δ, ppm) Reference
N-(2-((2-Phenoxyethyl)sulfinyl)ethyl)cyclohexanamine 7.21–7.31 (m, 2H, Ar-H), 4.12 (t, 2H, OCH2), 2.8–2.93 (m, 4H, SCH2) 158.51 (C-O), 56.60 (NCH2), 33.40 (CH2)
N-(1-Methoxypropan-2-yl)cyclohexanamine 3.35 (s, 3H, OCH3), 2.60 (m, 1H, NCH) 72.1 (OCH3), 54.8 (NCH)
N-(1-(Pyridin-2-yloxy)propan-2-yl)cyclohexanamine 8.15 (d, 1H, Py-H), 4.50 (m, 2H, OCH2) 156.2 (Py-C), 75.3 (OCH2)

Key Observations :

  • Aromatic vs. Aliphatic Substituents: Phenoxy groups (δ ~7.2 ppm in ¹H NMR) produce distinct aromatic signals absent in methoxy or tetrazole analogs.
  • Electronic Effects : Sulfinyl groups () deshield adjacent protons (δ 2.8–2.93 ppm) due to electron-withdrawing effects, unlike methoxy groups (δ 3.35 ppm).
Regulatory and Industrial Considerations
  • Industrial Synthesis : Scalable methods like Kugelrohr distillation () and column chromatography dominate production, though enantiomeric resolution (e.g., Lux C4 column in ) is critical for bioactive derivatives.

Preparation Methods

Direct N-Alkylation of Cyclohexylamine with 2-Phenoxyethyl Derivatives

A primary method for synthesizing N-(2-phenoxyethyl)cyclohexanamine involves the nucleophilic substitution reaction where cyclohexylamine reacts with 2-phenoxyethyl halides or derivatives under controlled conditions.

  • Procedure Overview : Cyclohexylamine is dissolved in an appropriate solvent such as dichloromethane and cooled (e.g., to −30°C). Triethylamine is added as a base to scavenge generated acids. The 2-phenoxyethyl derivative (often a halide) is then added dropwise to the cooled solution. The mixture is stirred to promote the nucleophilic substitution forming the N-alkylated product.

  • Reaction Conditions : The reaction is typically carried out in dichloromethane at low temperatures to control reactivity and minimize side reactions. Triethylamine acts both as a base and to facilitate the removal of byproducts such as hydrochloric acid.

  • Workup : After completion, the reaction mixture is filtered to remove triethylammonium salts, and the product is isolated by solvent evaporation and purification techniques such as column chromatography or recrystallization.

Biocatalytic Reductive Amination Using Imine Reductases (IREDs)

An advanced and environmentally friendly approach involves enzymatic synthesis using imine reductases to catalyze the reductive amination of appropriate carbonyl precursors with cyclohexylamine.

  • Enzyme System : Wild-type and engineered imine reductases from Penicillium species are expressed in E. coli and used alongside a glucose dehydrogenase system for NADPH cofactor regeneration.

  • Synthetic Route : The carbonyl substrate (e.g., 2-phenoxyacetaldehyde) is reacted with cyclohexylamine in the presence of IREDs, facilitating stereoselective reductive amination to yield this compound.

  • Advantages : This method offers high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis.

  • Analytical Verification : The products are characterized by 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and chiral HPLC to confirm structure and stereochemistry.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield Characterization Techniques
Direct N-alkylation Cyclohexylamine, 2-phenoxyethyl halide, triethylamine, dichloromethane, −30°C Simple, well-established Moderate to High 1H NMR, 13C NMR, MS
Biocatalytic reductive amination Carbonyl substrate, cyclohexylamine, IREDs, NADPH regeneration system, mild aqueous conditions High selectivity, stereoselective, green chemistry Variable (enzyme-dependent) 1H NMR, 13C NMR, HRMS, chiral HPLC
Chlorodiphenylphosphine-mediated Cyclohexylamine, chlorodiphenylphosphine, triethylamine, dichloromethane, −78 °C to RT Useful for related derivatives ~53% 1H NMR, melting point analysis

Detailed Research Findings and Notes

  • The direct N-alkylation method requires careful temperature control and stoichiometric balance to avoid over-alkylation or side reactions. Triethylamine plays a dual role as base and acid scavenger.

  • The biocatalytic method leverages enzyme specificity and mild conditions, reducing the need for harsh reagents and solvents. Expression of imine reductases in E. coli enables scalable production. Cofactor regeneration via engineered glucose dehydrogenase enhances efficiency.

  • The chlorodiphenylphosphine-mediated synthesis, while primarily used for phosphine derivatives, demonstrates the importance of low-temperature addition and prolonged stirring for effective conversion and purification.

  • Analytical data such as NMR chemical shifts and melting points provide critical confirmation of product identity and purity. For example, 1H NMR signals for cyclohexyl and phenoxyethyl moieties are well-resolved, supporting structural assignment.

Q & A

Q. What are the established synthetic routes for N-(2-phenoxyethyl)cyclohexanamine and its derivatives?

The synthesis typically involves reacting cyclohexanamine with 2-phenoxyethyl thiols or halides under basic conditions. For example, sulfinyl derivatives are synthesized via oxidation of thioethers using hydrogen peroxide in glacial acetic acid, followed by purification via preparative HPLC . Key steps include:

  • Thioether formation : Reaction of cyclohexanamine with 2-phenoxyethyl thiols.
  • Oxidation : Controlled oxidation to sulfoxides/sulfones (e.g., 30% H₂O₂ in AcOH).
  • Purification : Chiral chromatography (e.g., Lux C4 column) for enantiomer separation .
StepReagents/ConditionsYield (%)Reference
Thioether synthesis2-phenoxyethyl chloride, base55-76
OxidationH₂O₂, AcOH, RT40-98

Q. How is structural confirmation achieved for this compound derivatives?

Spectroscopic methods are critical:

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., δ 7.21–7.31 ppm for aromatic protons, δ 56.60 ppm for methine carbons) .
  • Mass spectrometry : HRMS (ESI) validates molecular weights (e.g., [M+H]+ calcd 370.2205, found 370.2209) .
  • FT-IR : Identifies functional groups (e.g., sulfoxide S=O stretch at ~1050 cm⁻¹) .

Q. What in vitro models are suitable for initial pharmacological screening?

  • Receptor binding assays : μ-opioid receptor affinity studies using radioligand displacement (e.g., IC₅₀ determination) .
  • Cellular assays : Inhibition of monoamine reuptake in neuronal cell lines (e.g., serotonin/norepinephrine transporters) .

Q. What physicochemical properties are critical for this compound, and how are they assessed?

  • Solubility : Enhanced via hydrochloride salt formation (water solubility tested via HPLC) .
  • LogP : Determined via reverse-phase HPLC or computational tools (SwissADME) .
  • Stability : pH-dependent degradation studies (e.g., accelerated stability testing at 40°C/75% RH) .

Q. How does salt formation impact the compound’s bioavailability?

Hydrochloride salts improve aqueous solubility, facilitating in vitro assays. Stability is assessed via:

  • Thermogravimetric analysis (TGA) : Decomposition points.
  • X-ray crystallography : Confirms salt formation and crystal packing .

Advanced Research Questions

Q. How can chiral chromatography resolve enantiomers of sulfinyl derivatives?

  • Column selection : Lux C4 or A1 columns with polar stationary phases .
  • Elution conditions : 20-32% EtOH with DEA/NH₃ modifiers in CO₂ at 40°C, 120-140 bar .
  • Detection : UV at 220 nm for sulfinyl chromophores. Enantiomeric excess (ee) >99% is achievable .

Q. What SAR strategies optimize protein-binding affinity in sulfone/sulfoxide derivatives?

  • Functional group variation : Compare sulfone (electron-withdrawing) vs. sulfoxide (chiral center) effects on 14-3-3 protein stabilization .
  • Docking studies : Use PDB 3G9K for molecular docking to identify key binding residues (e.g., Lys120, Glu137) .
  • Binding assays : Surface plasmon resonance (SPR) to quantify KD values .

Q. How do computational tools predict ADME and target affinity?

  • SwissADME : Predicts LogP, bioavailability radar, and drug-likeness (e.g., ≤2 violations of Lipinski’s rules) .
  • Molecular dynamics (MD) : Simulates ligand-protein interactions over 100 ns trajectories to assess stability .
  • Pharmacophore modeling : Identifies essential motifs (e.g., cyclohexylamine core for CNS penetration) .

Q. How are contradictions in biological activity data resolved?

  • Assay standardization : Compare receptor binding protocols (e.g., cell line variability, ligand concentrations) .
  • Meta-analysis : Pool data from multiple studies (e.g., μ-opioid vs. δ-opioid receptor selectivity) .
  • Orthogonal validation : Confirm results using SPR, isothermal titration calorimetry (ITC), or in vivo models .

Q. What methods evaluate 14-3-3 protein interaction stabilization?

  • Fluorescence polarization : Measures compound-induced protein dimerization .
  • X-ray crystallography : Resolves ligand-bound 14-3-3 structures (e.g., PDB 6XYZ) .
  • Cellular functional assays : Monitor downstream effects (e.g., apoptosis inhibition in cancer cells) .

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